molecular formula C12H25NO3 B1627723 [1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester CAS No. 892874-24-7

[1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester

Cat. No.: B1627723
CAS No.: 892874-24-7
M. Wt: 231.33 g/mol
InChI Key: GWNITSXTIFUCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is known for its unique structure, which includes a hydroxyethyl group and a tert-butyl ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester typically involves the reaction of 2,2-dimethylpropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group in the compound can undergo oxidation to form a carbonyl group, leading to the formation of a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding amine, which can be further functionalized.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: In organic chemistry, [1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine: This compound has potential applications in the development of pharmaceuticals, particularly as a precursor for the synthesis of drugs with carbamate functional groups. Carbamates are known for their biological activity, including their use as enzyme inhibitors and in the treatment of certain medical conditions.

Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the carbamate moiety can act as an electrophile, reacting with nucleophilic residues in the target molecule. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect.

Comparison with Similar Compounds

  • [1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid methyl ester
  • [1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid ethyl ester
  • [1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid isopropyl ester

Comparison: Compared to its similar compounds, [1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group. This group provides steric hindrance, which can influence the compound’s reactivity and stability. Additionally, the tert-butyl group can enhance the lipophilicity of the compound, affecting its solubility and interaction with biological membranes.

Properties

IUPAC Name

tert-butyl N-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c1-11(2,3)9(7-8-14)13-10(15)16-12(4,5)6/h9,14H,7-8H2,1-6H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNITSXTIFUCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588767
Record name tert-Butyl (1-hydroxy-4,4-dimethylpentan-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892874-24-7
Record name tert-Butyl (1-hydroxy-4,4-dimethylpentan-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester
Reactant of Route 2
[1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
[1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
[1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester
Reactant of Route 5
[1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester
Reactant of Route 6
[1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.